

# An In-depth Technical Guide to Dimethyl Terephthalate-d4

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This technical guide provides a comprehensive overview of **Dimethyl terephthalate-d4** (DMT-d4), a deuterated isotopologue of Dimethyl terephthalate (DMT). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical methodologies.

## **Chemical Identity and Physical Properties**

**Dimethyl terephthalate-d4** is a synthetic, isotopically labeled compound where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Chemical and Physical Properties of Dimethyl terephthalate-d4



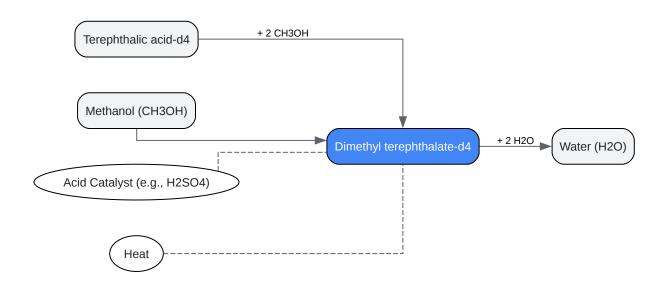
Property	Value	Reference
IUPAC Name	dimethyl 2,3,5,6- tetradeuteriobenzene-1,4- dicarboxylate	[1]
Synonyms	Dimethyl 1,4- Benzenedicarboxylate-d4, Terephthalic Acid-d4 Dimethyl Ester, DMT-d4	
CAS Number	74079-01-9	[2]
Molecular Formula	C10H6D4O4	[2]
Molecular Weight	198.21 g/mol	[2]
Appearance	White solid	[3][4]
Melting Point	140-142 °C (for non- deuterated DMT)	[5][6]
Boiling Point	288 °C (for non-deuterated DMT)	[5]
Solubility	Soluble in ether and chloroform; slightly soluble in ethanol; insoluble in water.	[4][7]
Isotopic Enrichment	≥98 atom % D	[8]

# **Synthesis**

The synthesis of **Dimethyl terephthalate-d4** is typically achieved through the direct esterification of terephthalic acid-d4 with methanol.[2] This reaction is generally carried out in the presence of an acid catalyst at elevated temperatures.[9]

General Synthetic Scheme:





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Synthesis of Dimethyl terephthalate-d4.

## **Analytical Applications and Experimental Protocols**

**Dimethyl terephthalate-d4** is primarily used as an internal standard in quantitative analytical methods, such as quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.

#### **Quantitative Nuclear Magnetic Resonance (qNMR)**

DMT is recognized as a suitable internal standard for qNMR purity assignments.[11] The deuteration at the aromatic positions in DMT-d4 results in the absence of aromatic proton signals in the <sup>1</sup>H NMR spectrum, leaving two sharp singlets corresponding to the methyl ester protons.

Table 2: Representative <sup>1</sup>H NMR Data (Non-deuterated DMT in CDCl<sub>3</sub>)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.1	Singlet	4H	Aromatic Protons (absent in d4)
~3.9	Singlet	6Н	Methyl Protons

#### Experimental Protocol: qNMR

- Standard Preparation: Accurately weigh a known amount of **Dimethyl terephthalate-d4** and the analyte of interest into a vial.
- Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).[11]
- NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.
- Data Processing: Process the spectrum, including phasing and baseline correction.
- Quantification: Integrate the signals corresponding to the methyl protons of **Dimethyl** terephthalate-d4 and a well-resolved signal from the analyte. The concentration of the
   analyte can be calculated using the following equation:

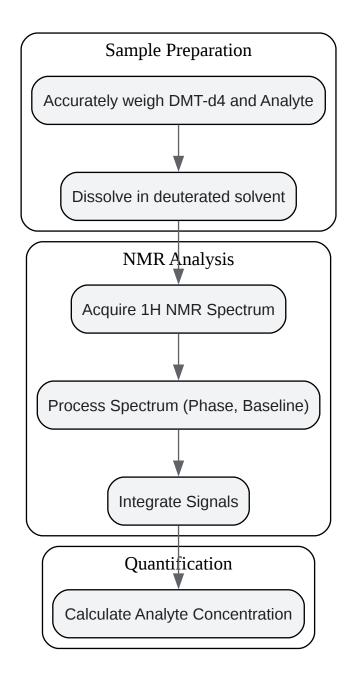
C\_analyte = (I\_analyte / N\_analyte) \* (N\_IS / I\_IS) \* (MW\_analyte / MW\_IS) \* (m\_IS / V\_solvent)

#### Where:

- C = Concentration
- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight



- $\circ$  m = mass
- ∘ V = Volume
- IS = Internal Standard



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Workflow for qNMR using DMT-d4.



### **Gas Chromatography-Mass Spectrometry (GC-MS)**

**Dimethyl terephthalate-d4** can be used as an internal standard for the quantification of phthalates and other semi-volatile organic compounds in various matrices.

Table 3: Typical GC-MS Parameters

Parameter	Value
GC Column	5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 μm
Injector Temperature	250 °C
Oven Program	60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas	Helium at a constant flow of 1 mL/min
MS Ion Source	Electron Ionization (EI) at 70 eV
MS Quadrupole Temp	150 °C
MS Source Temp	230 °C
Acquisition Mode	Selected Ion Monitoring (SIM)

Experimental Protocol: GC-MS

- Sample Preparation: Spike a known amount of the sample with a known amount of **Dimethyl**terephthalate-d4 internal standard solution. Perform a liquid-liquid or solid-phase extraction
  to isolate the analytes.
- Injection: Inject 1 μL of the final extract into the GC-MS system.
- Data Acquisition: Acquire data in SIM mode, monitoring characteristic ions for the analyte and Dimethyl terephthalate-d4.
- Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration



standards. Determine the concentration of the analyte in the sample from the calibration curve.

## **Liquid Chromatography-Mass Spectrometry (LC-MS)**

For less volatile or thermally labile analytes, LC-MS is the method of choice. **Dimethyl terephthalate-d4** can serve as an effective internal standard.

Table 4: Typical LC-MS/MS Parameters

Parameter	Value
LC Column	C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 μm
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate	0.3 mL/min
Ion Source	Electrospray Ionization (ESI), positive mode
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Experimental Protocol: LC-MS

- Sample Preparation: Spike the sample with the **Dimethyl terephthalate-d4** internal standard. Perform protein precipitation or solid-phase extraction as needed.
- Injection: Inject a small volume (e.g.,  $5~\mu L$ ) of the prepared sample onto the LC-MS/MS system.
- Data Acquisition: Monitor the precursor-to-product ion transitions for both the analyte and
   Dimethyl terephthalate-d4 in MRM mode.
- Quantification: Construct a calibration curve and determine the analyte concentration as described for the GC-MS method.



### **Spectral Data**

The mass spectrum of **Dimethyl terephthalate-d4** will exhibit a molecular ion peak at m/z 198, which is 4 mass units higher than the non-deuterated analogue (m/z 194).[12] The fragmentation pattern will be similar to the non-deuterated compound, with the deuterated fragments showing a corresponding mass shift.

The ¹H NMR spectrum of **Dimethyl terephthalate-d4** is characterized by the absence of signals in the aromatic region and a singlet at approximately 3.9 ppm corresponding to the six methyl protons. The ¹³C NMR spectrum will be very similar to that of the non-deuterated compound, with the deuterated carbons showing a characteristic splitting pattern due to C-D coupling.

## Safety and Handling

**Dimethyl terephthalate-d4** should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[1] Store in a tightly sealed container in a cool, dry place.

#### Conclusion

**Dimethyl terephthalate-d4** is a valuable tool for quantitative analytical studies. Its physical and chemical properties, coupled with its isotopic purity, make it an excellent internal standard for a variety of chromatographic and spectroscopic techniques. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development settings.

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